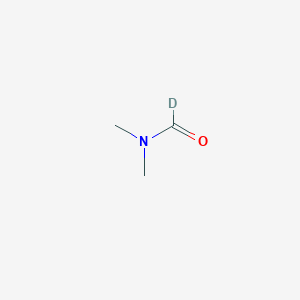
(2-Methyl-1,3-thiazol-4-yl)methanol
概要
説明
“(2-Methyl-1,3-thiazol-4-yl)methanol” is a chemical compound with the molecular weight of 205.28 . It is also known by other names such as “3-(2-Methyl-1,3-thiazol-4-yl)benzyl alcohol” and "4-[3-(Hydroxymethyl)phenyl]-2-methyl-1,3-thiazole" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1nc(cs1)-c2cccc(CO)c2 . The InChI code for this compound is 1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a boiling point of 77.5-79.5°C . The compound should be stored at a temperature between 2-8°C .科学的研究の応用
Molecular Aggregation Studies
- The molecular aggregation behavior of compounds similar to (2-Methyl-1,3-thiazol-4-yl)methanol, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has been studied in organic solvents. These studies reveal that the structure of the substituent group significantly influences the molecule's aggregation interactions (Matwijczuk et al., 2016).
Synthesis of Supramolecular Gelators
- Compounds like N-(thiazol-2-yl)benzamide derivatives, related to this compound, have been synthesized and investigated for their gelation behavior. This research is vital for understanding the role of methyl functionality in gelation (Yadav & Ballabh, 2020).
Catalysis in Organic Reactions
- Research involving the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y, related to this compound, demonstrates their efficiency as catalysts in the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).
Organic Synthesis Using Methanol
- Studies have shown the utilization of methanol, a solvent related to this compound, as a hydrogen source and C1 synthon in various organic syntheses, such as the N-methylation of amines (Sarki et al., 2021).
Chemical Characterization of Thiazole Compounds
- Research on the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems, which include thiazole derivatives, provides insights into the chemical properties and reactivities of these compounds (Lomas, Lacroix & Vaissermann, 1999).
Fluorophore Development for Aluminum Detection
- The development of fluorophores containing the thiazole chromophore for selective aluminum detection highlights the potential application of thiazole derivatives in analytical chemistry (Lambert et al., 2000).
Safety and Hazards
“(2-Methyl-1,3-thiazol-4-yl)methanol” is considered hazardous. It may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .
作用機序
Target of Action
Thiazoles, the group to which this compound belongs, have been found to interact with a variety of biological targets .
Mode of Action
Thiazoles, in general, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazoles have been associated with a wide range of biological activities and are likely to interact with multiple biochemical pathways .
Pharmacokinetics
The bioavailability of this compound would be influenced by these properties, but specific details are currently unavailable .
Result of Action
Thiazoles have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
(2-Methyl-1,3-thiazol-4-yl)methanol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound has shown potential in modulating the activity of certain kinases, which are crucial for cell signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the expression of antioxidant genes, thereby boosting the cell’s defense mechanisms against oxidative stress. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, this compound can inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and sustained inhibition of proteases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses and improve metabolic functions. At higher doses, this compound can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been noted, where the beneficial effects plateau and adverse effects begin to manifest at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various xenobiotics. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization of the compound to specific cellular compartments, where it can exert its biological effects. For instance, this compound has been shown to accumulate in the mitochondria, where it can enhance mitochondrial function and reduce oxidative stress .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound contains targeting signals that direct it to specific compartments within the cell, such as the mitochondria and the nucleus. Post-translational modifications, such as phosphorylation, can further influence its localization and activity. In the mitochondria, this compound can enhance mitochondrial respiration and reduce the production of reactive oxygen species, thereby protecting the cell from oxidative damage .
特性
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCIFTBSQKDYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441960 | |
| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76632-23-0 | |
| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















